3274U

Description

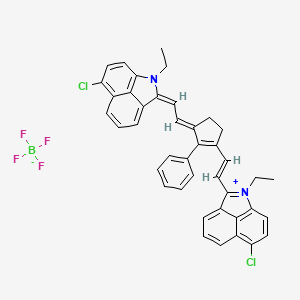

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

100012-45-1 |

|---|---|

Molecular Formula |

C41H33BCl2F4N2 |

Molecular Weight |

711.4 g/mol |

IUPAC Name |

(2E)-6-chloro-2-[(2Z)-2-[3-[(E)-2-(6-chloro-1-ethylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-phenylcyclopent-2-en-1-ylidene]ethylidene]-1-ethylbenzo[cd]indole;tetrafluoroborate |

InChI |

InChI=1S/C41H33Cl2N2.BF4/c1-3-44-35(31-14-8-12-29-33(42)20-24-37(44)40(29)31)22-18-27-16-17-28(39(27)26-10-6-5-7-11-26)19-23-36-32-15-9-13-30-34(43)21-25-38(41(30)32)45(36)4-2;2-1(3,4)5/h5-15,18-25H,3-4,16-17H2,1-2H3;/q+1;-1 |

InChI Key |

ARGQPGULWAESKB-UHFFFAOYSA-N |

SMILES |

[B-](F)(F)(F)F.CCN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=CC=C4CCC(=C4C5=CC=CC=C5)C=CC6=[N+](C7=C8C6=CC=CC8=C(C=C7)Cl)CC |

Isomeric SMILES |

[B-](F)(F)(F)F.CCN\1C2=C3C(=C(C=C2)Cl)C=CC=C3/C1=C\C=C/4\CCC(=C4C5=CC=CC=C5)/C=C/C6=[N+](C7=C8C6=CC=CC8=C(C=C7)Cl)CC |

Canonical SMILES |

[B-](F)(F)(F)F.CCN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=CC=C4CCC(=C4C5=CC=CC=C5)C=CC6=[N+](C7=C8C6=CC=CC8=C(C=C7)Cl)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Abacavir in HIV-1 Replication

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely employed in combination antiretroviral therapy (cART) for the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a carbocyclic synthetic guanosine analog, abacavir acts as a prodrug that requires intracellular phosphorylation to its active metabolite, carbovir triphosphate (CBV-TP). CBV-TP competitively inhibits the viral enzyme reverse transcriptase (RT) and acts as a chain terminator upon incorporation into the nascent viral DNA strand. This dual mechanism effectively halts the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle. This guide provides a comprehensive overview of the molecular mechanisms, quantitative activity, resistance profiles, and relevant experimental methodologies associated with abacavir's action against HIV-1.

Core Mechanism of Action

Abacavir's efficacy is contingent on its intracellular conversion to the pharmacologically active carbovir triphosphate. This process is mediated by host cellular enzymes. Once formed, CBV-TP, a structural analog of deoxyguanosine triphosphate (dGTP), exerts its anti-retroviral effect through two primary mechanisms:

-

Competitive Inhibition of HIV-1 Reverse Transcriptase: CBV-TP competes with the natural substrate, dGTP, for the active site of HIV-1 RT.[1] This competition reduces the rate of viral DNA synthesis.

-

Chain Termination: Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the carbocyclic ring of CBV-TP prevents the formation of the subsequent 5'-3' phosphodiester bond.[1] This leads to the premature termination of DNA elongation, resulting in an incomplete and non-functional proviral DNA.[1]

Quantitative Data on Abacavir's Anti-HIV-1 Activity

The potency of abacavir and its active metabolite has been quantified in various in vitro assays. The following tables summarize key quantitative data for easy comparison.

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC50 (Abacavir) | 3.7 - 5.8 µM | Laboratory strains of HIV-1 | [1] |

| IC50 (Abacavir) | 0.26 µM (mean) | Clinical isolates in monocytes and PBMCs | [1] |

| Ki (Carbovir Triphosphate) | 0.021 µM | HIV-1 Reverse Transcriptase (calf thymus DNA template) |

Table 1: In Vitro Anti-HIV-1 Activity of Abacavir

| Parameter | Value | Cell Type | Reference |

| CC50 (Abacavir) | 110-160 µM | IM-9, CEM, and CD4+ CEM cells |

Table 2: In Vitro Cytotoxicity of Abacavir

Signaling Pathways and Experimental Workflows

Metabolic Activation of Abacavir

The intracellular conversion of abacavir to its active triphosphate form is a critical prerequisite for its antiviral activity. This multi-step enzymatic process is depicted below.

Inhibition of HIV-1 Reverse Transcription

Once activated, carbovir triphosphate interferes with the reverse transcription process, as illustrated in the following workflow.

References

An In-depth Technical Guide to the Intracellular Conversion of Abacavir to Carbovir Triphosphate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abacavir (ABC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) utilized in the management of HIV-1 infection. As a prodrug, abacavir requires extensive intracellular metabolism to be converted into its pharmacologically active form, carbovir 5'-triphosphate (CBV-TP). This active metabolite acts as a competitive inhibitor of viral reverse transcriptase and induces chain termination upon its incorporation into viral DNA. Understanding the intricate enzymatic cascade responsible for this bioactivation is critical for optimizing antiretroviral therapies and developing novel therapeutic agents. This document provides a comprehensive technical overview of the metabolic pathway, the key enzymes involved, quantitative data, and detailed experimental protocols for the analysis of this conversion.

The Intracellular Activation Pathway of Abacavir

Abacavir, a 2'-deoxyguanosine analogue, passively diffuses into host cells where it undergoes a multi-step enzymatic conversion to its active triphosphate form.[1] This process ensures that the active drug is concentrated at the site of viral replication. The initial phosphorylation of abacavir to abacavir 5'-monophosphate (ABC-MP) is catalyzed by adenosine phosphotransferase.[2][3] Subsequently, a cytosolic deaminase converts ABC-MP to carbovir 5'-monophosphate (CBV-MP).[1][4] This step is crucial as no diphosphate or triphosphate forms of abacavir itself have been detected within cells.[2][3]

The pathway then proceeds with the phosphorylation of CBV-MP to carbovir 5'-diphosphate (CBV-DP) by guanylate kinase (GUK1).[2] This enzyme exhibits significant stereoselectivity, being approximately 7,000 times more efficient in phosphorylating the desired (-) enantiomer of carbovir monophosphate compared to the (+) enantiomer.[2][3] The final phosphorylation step, from CBV-DP to the active carbovir 5'-triphosphate (CBV-TP), is carried out by various cellular kinases, including creatine kinases, pyruvate kinases, and nucleoside diphosphate kinases.[2][3] The resulting CBV-TP is a structural analogue of deoxyguanosine triphosphate (dGTP) and effectively terminates viral DNA chain elongation due to the absence of a 3'-hydroxyl group.[1]

Caption: Intracellular conversion of abacavir to its active metabolite, carbovir triphosphate.

Quantitative Data and Key Enzymes

The efficiency of abacavir's intracellular conversion is governed by the kinetics of the involved enzymes. While detailed kinetic parameters for all steps are not fully elucidated in all cellular types, the key enzymatic players have been identified.

Table 1: Key Enzymes and Their Roles in Abacavir Activation

| Enzyme | Gene | Substrate | Product | Role in Pathway |

|---|---|---|---|---|

| Adenosine Phosphotransferase | ADK | Abacavir | Abacavir-MP | Initial phosphorylation; the first committed step.[2][3] |

| Cytosolic Deaminase | Unknown | Abacavir-MP | Carbovir-MP | Deamination to form the carbovir nucleotide base.[1][2][4] |

| Guanylate Kinase | GUK1 | Carbovir-MP | Carbovir-DP | Second phosphorylation; highly stereoselective for the active (-) enantiomer.[2][3][5] |

| Creatine Kinase & others | CK, PK, NME | Carbovir-DP | Carbovir-TP | Final phosphorylation to the active triphosphate metabolite.[2][3] |

The intracellular persistence of the active metabolite is a key determinant of abacavir's antiretroviral efficacy. The long intracellular half-life of CBV-TP supports once-daily dosing regimens.

Table 2: Reported Pharmacokinetic Parameters of Intracellular Carbovir-Triphosphate (CBV-TP)

| Parameter | Value | Cell Type | Notes |

|---|---|---|---|

| Elimination Half-life (t½) | 12 - 20 hours | PBMCs | Supports the efficacy of once-daily (QD) abacavir dosing.[6] |

| Stereoselectivity of GUK1 | ~7,000-fold higher efficiency for (-) enantiomer | In vitro | Ensures the primary formation of the pharmacologically active (-)-CBV-TP.[2][3] |

Experimental Protocols

The quantification of intracellular CBV-TP is essential for pharmacokinetic studies and for understanding the relationship between drug exposure and clinical response. The primary analytical method involves high-performance liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS).

The general workflow involves the isolation of peripheral blood mononuclear cells (PBMCs), extraction of intracellular metabolites, and subsequent analysis.

Caption: A typical experimental workflow for quantifying intracellular carbovir triphosphate.

This protocol is a composite based on established methodologies for quantifying intracellular nucleoside analogues.[7]

1. PBMC Isolation:

-

Collect whole blood in CPT (Cell Preparation Tube) vacutainers containing an anticoagulant (e.g., sodium heparin).

-

Centrifuge the tubes according to the manufacturer's instructions to separate PBMCs via the Ficoll gradient.

-

Carefully harvest the PBMC layer, wash twice with phosphate-buffered saline (PBS), and perform a cell count to determine the total number of cells.

2. Intracellular Metabolite Extraction:

-

Pellet the known number of PBMCs by centrifugation.

-

Lyse the cells and precipitate proteins by adding a cold extraction solution (e.g., 70% methanol).

-

Vortex vigorously and incubate on ice to ensure complete lysis and precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

-

Carefully collect the supernatant containing the intracellular metabolites.

3. Sample Cleanup and Hydrolysis:

-

Isolate the triphosphate metabolite (CBV-TP) from other cellular components using anion exchange solid-phase extraction (SPE).

-

Elute the triphosphate fraction from the SPE column.

-

Perform enzymatic hydrolysis on the eluate by adding alkaline phosphatase to convert CBV-TP to its nucleoside form, carbovir. This step is often necessary as the triphosphate form can be difficult to analyze directly by LC/MS/MS.

-

Perform a final cleanup step using a suitable SPE cartridge (e.g., C18) to purify the resulting carbovir prior to analysis.

4. LC/MS/MS Analysis:

-

Chromatography: Use a reversed-phase HPLC column (e.g., C18, 250 mm × 4.6 mm, 5 µm).[8]

-

Mobile Phase: Employ a gradient elution using a mixture of an aqueous buffer (e.g., 25 mM formic acid) and an organic solvent (e.g., acetonitrile).[9]

-

Mass Spectrometry: Utilize a tandem mass spectrometer operating in positive-ion Turbo IonSpray ionization mode.[7]

-

Quantification: Monitor the specific mass-to-charge (m/z) transitions for carbovir and an appropriate internal standard. Generate a standard curve using known concentrations of carbovir to quantify the amount in the samples. The final concentration is then normalized to the initial cell count and reported as fmol or ng per million cells.

Conclusion

The intracellular conversion of abacavir to carbovir triphosphate is a sophisticated, multi-enzyme process that is fundamental to its anti-HIV activity. The pathway relies on a series of phosphorylation and deamination steps, with the stereoselective action of guanylate kinase being a particularly critical juncture. A thorough understanding of this metabolic cascade, supported by robust quantitative analytical methods, is indispensable for the continued development and clinical optimization of abacavir and other nucleoside analogue prodrugs. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in antiretroviral research and development.

References

- 1. Abacavir Pharmacogenetics – From Initial Reports to Standard of Care - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. Guanylate kinase - Wikipedia [en.wikipedia.org]

- 6. journals.asm.org [journals.asm.org]

- 7. img.thebody.com [img.thebody.com]

- 8. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes [mdpi.com]

The Role of Abacavir in Inhibiting HIV Reverse Transcriptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism by which abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI), targets and inhibits HIV-1 reverse transcriptase (RT). The document details the intracellular activation of this prodrug, its kinetic interactions with the viral polymerase, and the molecular basis of viral resistance. Quantitative data from key enzymatic and cellular assays are presented, alongside detailed experimental protocols for their determination.

Mechanism of Action

Abacavir (ABC) is a carbocyclic synthetic guanosine analogue that requires intracellular phosphorylation to become pharmacologically active.[1][2] As a prodrug, abacavir readily crosses the cell membrane. Once inside the host cell, it is converted by cellular enzymes into its active metabolite, carbovir 5'-triphosphate (CBV-TP).[1][2][3] This activation process essentially traps the active metabolite within the cell, allowing it to accumulate.

The antiviral effect of abacavir is exerted through the dual action of CBV-TP on HIV-1 reverse transcriptase:[1][2][4]

-

Competitive Inhibition: CBV-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine-5'-triphosphate (dGTP).[1][3] It binds to the active site of HIV-1 RT, thereby preventing dGTP from binding and hindering the polymerization of viral DNA.

-

Chain Termination: Upon incorporation into the growing viral DNA strand, CBV-TP acts as a chain terminator.[1][2] The carbocyclic sugar mimic in CBV-TP lacks the 3'-hydroxyl group necessary to form the 5' to 3' phosphodiester bond with the next incoming nucleotide.[1][4] This event prematurely halts DNA chain elongation, effectively preventing the completion of reverse transcription and subsequent viral replication.[1][4]

Intracellular Activation Pathway

The conversion of abacavir to its active triphosphate form is a multi-step enzymatic process within the host cell's cytoplasm.

Inhibition of HIV-1 Reverse Transcriptase

Once formed, CBV-TP directly interacts with the HIV-1 RT enzyme during the synthesis of proviral DNA.

References

An In-Depth Technical Guide to the Metabolism of Abacavir by Alcohol Dehydrogenase and UDP-Glucuronosyltransferase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) infection. Unlike many pharmaceuticals, its metabolism is not primarily mediated by the cytochrome P450 system. Instead, abacavir is predominantly cleared through two key enzymatic pathways: oxidation by cytosolic alcohol dehydrogenase (ADH) and conjugation by UDP-glucuronosyltransferase (UGT). This guide provides a comprehensive technical overview of these metabolic routes, presenting available quantitative data, detailed experimental methodologies, and visual representations of the metabolic processes to support further research and development in this field.

Introduction

The clinical efficacy and safety profile of abacavir are intrinsically linked to its metabolic fate. A thorough understanding of its biotransformation is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and elucidating the mechanisms of adverse drug reactions. This document delves into the core of abacavir metabolism, focusing on the enzymatic activities of ADH and UGT.

Metabolic Pathways of Abacavir

Abacavir undergoes extensive metabolism in the liver, with less than 2% of the parent drug being excreted unchanged in the urine.[1][2] The two major metabolic pathways are:

-

Oxidation by Alcohol Dehydrogenase (ADH): Cytosolic ADH enzymes catalyze the oxidation of abacavir's primary alcohol moiety to an intermediate aldehyde, which is subsequently oxidized to the inactive 5'-carboxylate metabolite (2269W93).[1][3][4] This pathway accounts for approximately 30% of the administered dose recovered in the urine.[1]

-

Glucuronidation by UDP-Glucuronosyltransferase (UGT): UGT enzymes conjugate a glucuronic acid moiety to abacavir, forming the inactive 5'-glucuronide metabolite (361W94).[1][2][3] This is the most prominent metabolic route, responsible for about 36% of the dose recovered in the urine.[1][2]

These two pathways collectively account for the majority of abacavir's elimination.

Role of Alcohol Dehydrogenase Isozymes

In vitro studies using human liver cytosol and recombinant human ADH isozymes have identified the specific enzymes responsible for abacavir's oxidation. The αα and γγ isoforms of ADH have been shown to mediate the conversion of abacavir to its carboxylate metabolite.[3][4] The metabolism is NAD-dependent and can be inhibited by the ADH inhibitor 4-methylpyrazole.[3][4]

Ethanol, a common substrate for ADH, has been shown to competitively inhibit the metabolism of abacavir. Co-administration of ethanol with abacavir in HIV-infected adults resulted in a 41% increase in the area under the curve (AUC) and a 26% increase in the half-life of abacavir, indicating a significant pharmacokinetic interaction.[5]

Role of UDP-Glucuronosyltransferase Isozymes

While it is established that UGTs are responsible for the glucuronidation of abacavir, the specific UGT isozymes predominantly involved in this pathway have not been definitively identified in the reviewed literature. Further research is needed to characterize the contribution of individual UGT isoforms to abacavir metabolism.

Quantitative Analysis of Abacavir Metabolism

A mass balance study in HIV-1-infected adults provides the most definitive quantitative data on the excretion of abacavir and its metabolites.[1]

| Analyte | Percentage of Administered Dose Recovered in Urine |

| Abacavir (unchanged) | < 2% |

| 5'-Carboxylate Metabolite (from ADH pathway) | ~30% |

| 5'-Glucuronide Metabolite (from UGT pathway) | ~36% |

Data sourced from a mass balance study in HIV-1-infected adults.[1]

Enzyme Kinetic Parameters:

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for the study of abacavir metabolism.

In Vitro Metabolism of Abacavir using Human Liver Cytosol

This protocol is designed to assess the metabolism of abacavir by cytosolic enzymes, primarily ADH.

Objective: To determine the formation of the 5'-carboxylate metabolite of abacavir in the presence of human liver cytosol.

Materials:

-

Abacavir

-

Human liver cytosol (commercially available)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Trichloroacetic acid (TCA) or perchloric acid (PCA) for reaction termination

-

Centrifuge

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Human liver cytosol (e.g., 1 mg/mL protein concentration)

-

NAD+ (e.g., 1 mM)

-

Abacavir (at various concentrations to determine kinetics, e.g., 1-100 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Reaction Initiation: Initiate the reaction by adding abacavir to the pre-warmed mixture.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or an acidic solution like TCA or PCA.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis of the 5'-carboxylate metabolite.

In Vitro Glucuronidation of Abacavir using Human Liver Microsomes

This protocol is used to study the formation of the 5'-glucuronide metabolite of abacavir by UGT enzymes located in the endoplasmic reticulum.

Objective: To measure the formation of abacavir glucuronide by human liver microsomes.

Materials:

-

Abacavir

-

Human liver microsomes (HLMs)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

Alamethicin (pore-forming agent to activate UGTs)

-

Acetonitrile (ACN)

-

LC-MS/MS system

Procedure:

-

Microsome Activation: Pre-incubate the human liver microsomes (e.g., 0.5 mg/mL) with alamethicin (e.g., 50 µg/mg protein) in Tris-HCl buffer on ice for 15 minutes.

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Activated human liver microsomes

-

MgCl2 (e.g., 5 mM)

-

Abacavir (at various concentrations)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding UDPGA (e.g., 2 mM).

-

Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.

-

Protein Precipitation and Sample Preparation: Follow the same procedure as in the ADH assay (steps 6 and 7).

-

Sample Analysis: Analyze the supernatant for the formation of the 5'-glucuronide metabolite using an LC-MS/MS system.

Analysis of Abacavir and its Metabolites by HPLC

Objective: To separate and quantify abacavir and its 5'-carboxylate and 5'-glucuronide metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS).

Chromatographic Conditions (Example):

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 20 mM ammonium acetate in water, pH adjusted to 5.0 with acetic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 285 nm or MS/MS detection with appropriate mass transitions for each analyte.

-

Injection Volume: 20 µL.

Standard Curve Preparation:

Prepare standard curves for abacavir, the 5'-carboxylate metabolite, and the 5'-glucuronide metabolite in the same matrix as the samples (e.g., terminated incubation mixture) to ensure accurate quantification.

Visualizations

Abacavir Metabolic Pathway

Caption: Metabolic pathways of abacavir via ADH and UGT.

Experimental Workflow for In Vitro Metabolism Assay

Caption: General workflow for in vitro abacavir metabolism assays.

Conclusion

The metabolism of abacavir is well-characterized, with alcohol dehydrogenase and UDP-glucuronosyltransferase playing pivotal roles in its clearance. This guide has summarized the key metabolic pathways, provided the available quantitative data, and outlined detailed experimental protocols for the in vitro study of these processes. While the specific kinetic parameters for the enzymatic reactions remain an area for further investigation, the information presented here offers a solid foundation for researchers and drug development professionals working with this important antiretroviral agent. Future studies focusing on the precise kinetics of the involved ADH and UGT isozymes will further enhance our understanding of abacavir's disposition and its clinical implications.

References

- 1. ClinPGx [clinpgx.org]

- 2. A review of the pharmacokinetics of abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolic activation of abacavir by human liver cytosol and expressed human alcohol dehydrogenase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic Interaction of Abacavir (1592U89) and Ethanol in Human Immunodeficiency Virus-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]

Abacavir's Attenuation of Viral DNA Chain Elongation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms underlying the antiretroviral activity of abacavir, with a specific focus on its effect on viral DNA chain elongation. Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI), serves as a cornerstone in the combination therapy for Human Immunodeficiency Virus type 1 (HIV-1) infection. Its efficacy lies in its ability to be intracellularly converted to the active metabolite, carbovir triphosphate (CBV-TP), which acts as a fraudulent substrate for HIV-1 reverse transcriptase (RT), ultimately leading to the termination of viral DNA synthesis. This guide provides a comprehensive overview of the quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action: Competitive Inhibition and Chain Termination

Abacavir is a synthetic carbocyclic analogue of deoxyguanosine. As a prodrug, it requires intracellular phosphorylation to exert its antiviral effect. Cellular enzymes convert abacavir into its active triphosphate form, carbovir triphosphate (CBV-TP). CBV-TP is a structural mimic of the natural substrate deoxyguanosine triphosphate (dGTP).

The primary mechanism of action of CBV-TP involves a dual-pronged attack on the HIV-1 reverse transcriptase enzyme:

-

Competitive Inhibition: CBV-TP competitively inhibits the binding of the natural substrate, dGTP, to the active site of HIV-1 RT. This competition reduces the rate of viral DNA synthesis.

-

Chain Termination: Once incorporated into the growing viral DNA strand, CBV-TP acts as a chain terminator. The carbocyclic sugar moiety of CBV-TP lacks the 3'-hydroxyl group that is essential for the formation of the 5'-3' phosphodiester bond with the next incoming deoxynucleotide. This absence of the 3'-OH group effectively halts the elongation of the viral DNA chain, preventing the completion of reverse transcription.

The resistance to abacavir is primarily associated with specific mutations in the HIV-1 reverse transcriptase gene, with the M184V mutation being a key player. This mutation can decrease the efficiency of CBV-TP incorporation.

Quantitative Data on Abacavir's Activity

The following tables summarize the key quantitative data from various studies on the efficacy and selectivity of abacavir and its active metabolite, carbovir triphosphate.

Table 1: Antiviral Activity of Abacavir

| HIV-1 Strain | Cell Line | EC50 (µM) | Reference |

| HIV-1 IIIB | CEM | 3.7 - 5.8 | [1] |

| HIV-1 BaL | CEM | 0.07 - 1.0 | [1] |

| Clinical Isolates (n=8) | - | 0.26 ± 0.18 | [1] |

Table 2: Pre-Steady-State Kinetic Parameters for Nucleotide Incorporation by HIV-1 Reverse Transcriptase

Note: Specific pre-steady-state kinetic data (Kd and kpol) for carbovir triphosphate (CBV-TP) incorporation by wild-type and M184V mutant HIV-1 RT are detailed in the study by Ray et al. (2002), but the full text was not accessible to provide the exact values in this table.

Table 3: Inhibition of Human DNA Polymerases by Carbovir Triphosphate

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of abacavir's effect on viral DNA chain elongation.

Pre-Steady-State Kinetic Analysis of Nucleotide Incorporation by HIV-1 Reverse Transcriptase

This protocol is adapted from studies investigating the kinetics of nucleotide incorporation by HIV-1 RT.

Objective: To determine the dissociation constant (Kd) and the maximum rate of incorporation (kpol) for a nucleotide analogue (e.g., carbovir triphosphate) by HIV-1 RT.

Materials:

-

Purified recombinant HIV-1 reverse transcriptase (wild-type and/or mutant)

-

Synthetic DNA or RNA template-primer duplexes with a specific sequence designed for the incorporation of the nucleotide of interest. The primer is typically 5'-radiolabeled (e.g., with ³²P).

-

Carbovir triphosphate (CBV-TP) and natural deoxynucleoside triphosphates (dNTPs)

-

Rapid quench-flow instrument

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 10 mM MgCl₂, 5 mM DTT)

-

Quench solution (e.g., 0.5 M EDTA)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system

-

Phosphorimager for data acquisition

Procedure:

-

Enzyme and Substrate Preparation:

-

Determine the active concentration of the purified HIV-1 RT enzyme.

-

Prepare stock solutions of the template-primer duplex, CBV-TP, and dNTPs at known concentrations.

-

-

Pre-incubation:

-

In the rapid quench instrument, pre-incubate the HIV-1 RT enzyme with the radiolabeled template-primer duplex in the reaction buffer at 37°C to allow for the formation of the enzyme-substrate complex.

-

-

Initiation of the Reaction:

-

Rapidly mix the pre-incubated enzyme-DNA complex with a solution containing CBV-TP (or dNTP for control experiments) to initiate the incorporation reaction.

-

-

Quenching the Reaction:

-

After specific, short time intervals (ranging from milliseconds to seconds), the reaction is rapidly quenched by the addition of the quench solution (e.g., 0.5 M EDTA).

-

-

Product Analysis:

-

The reaction products are separated by denaturing PAGE.

-

The gel is exposed to a phosphorimager screen, and the amount of extended primer (product) is quantified.

-

-

Data Analysis:

-

The product concentration is plotted against time. The resulting data is fitted to a single-exponential (burst) equation to determine the amplitude of the burst (which corresponds to the concentration of active enzyme) and the observed rate constant (kobs).

-

The kobs values obtained at different CBV-TP concentrations are then plotted against the CBV-TP concentration. This hyperbolic plot is fitted to the Michaelis-Menten equation to determine the Kd and kpol values.

-

In Vitro Phosphorylation of Abacavir

This protocol outlines a general enzymatic approach for the synthesis of carbovir triphosphate from abacavir.

Objective: To enzymatically synthesize carbovir triphosphate (CBV-TP) from abacavir in vitro.

Materials:

-

Abacavir

-

Adenosine kinase (or another suitable nucleoside kinase)

-

Guanylate kinase

-

Nucleoside diphosphate kinase

-

ATP (adenosine triphosphate)

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

HPLC system for purification and analysis

Procedure:

-

First Phosphorylation Step (to Carbovir Monophosphate):

-

Incubate abacavir with adenosine kinase and an excess of ATP in the reaction buffer. This reaction will generate carbovir monophosphate (CBV-MP).

-

Monitor the reaction progress by HPLC.

-

-

Second Phosphorylation Step (to Carbovir Diphosphate):

-

Once the first reaction is complete, add guanylate kinase and an excess of ATP to the reaction mixture containing CBV-MP. This will convert CBV-MP to carbovir diphosphate (CBV-DP).

-

Monitor the formation of CBV-DP by HPLC.

-

-

Third Phosphorylation Step (to Carbovir Triphosphate):

-

After the formation of CBV-DP, add nucleoside diphosphate kinase and an excess of ATP to the reaction mixture. This final step will yield carbovir triphosphate (CBV-TP).

-

Monitor the formation of CBV-TP by HPLC.

-

-

Purification:

-

Purify the final product, CBV-TP, from the reaction mixture using an appropriate HPLC method (e.g., anion-exchange chromatography).

-

-

Characterization:

-

Confirm the identity and purity of the synthesized CBV-TP using analytical techniques such as mass spectrometry and NMR spectroscopy.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows described in this guide.

Caption: Intracellular activation of abacavir and its mechanism of action on HIV-1 reverse transcriptase.

References

An In-depth Technical Guide to the Antiviral Activity Spectrum of Abacavir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abacavir is a carbocyclic synthetic nucleoside analog that serves as a cornerstone in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection. As a potent nucleoside reverse transcriptase inhibitor (NRTI), its primary mechanism of action involves the termination of viral DNA chain elongation.[1][2][3] Intracellularly, abacavir is converted by cellular enzymes to its active metabolite, carbovir triphosphate. This active form competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme.[1] The absence of a 3'-hydroxyl group on the incorporated abacavir molecule prevents the formation of the next phosphodiester bond, thereby halting DNA synthesis.[1] This technical guide provides a comprehensive exploration of the antiviral activity spectrum of abacavir beyond its well-established role in combating HIV-1, delving into its effects on other retroviruses, hepatitis B virus, and its limited activity against other viral families. The guide also details the experimental protocols for assessing its antiviral efficacy and explores the cellular signaling pathways influenced by the drug.

Antiviral Activity Spectrum

While abacavir's fame is rooted in its anti-HIV-1 efficacy, research has explored its activity against a wider range of viruses. The following sections and tables summarize the available quantitative data.

Retroviruses

Abacavir has demonstrated significant activity against members of the Retroviridae family, which is consistent with its mechanism of targeting reverse transcriptase.

Table 1: In Vitro Antiviral Activity of Abacavir against Retroviruses

| Virus | Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) | Reference(s) |

| HIV-1 (Wild-type) | MT-4 | 4.0 | - | - | [4] |

| HIV-1 (Clinical Isolates) | - | 0.26 | - | - | [4] |

| HIV-1 (Strain MN) | - | - | Approx. 0.105 (4x EC50 used in study) | - | [5] |

| HTLV-1 | ATL cell lines | Potent and selective killing observed | - | - | [5][6] |

Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) are measures of a drug's potency in inhibiting viral replication. CC50 (50% cytotoxic concentration) is a measure of the drug's toxicity to the host cells. A higher therapeutic index (CC50/IC50 or CC50/EC50) indicates a more favorable safety profile.

Hepatitis B Virus (HBV)

Abacavir is often included in combination antiretroviral therapy for individuals co-infected with HIV-1 and HBV. However, its direct antiviral activity against HBV is not as potent as other available agents. While specific IC50 or EC50 values for abacavir alone against HBV are not widely reported in the literature, its inclusion in treatment regimens is primarily due to the potent anti-HBV activity of other drugs in the combination, such as lamivudine and tenofovir.

Herpesviruses and Other Viruses

Exploratory research into abacavir's activity against other viral families, such as herpesviruses and respiratory viruses, has been limited and has not demonstrated significant clinical potential.

-

Herpesviruses (CMV, EBV, VZV): Studies have not shown significant in vitro activity of abacavir against human cytomegalovirus (CMV), Epstein-Barr virus (EBV), or varicella-zoster virus (VZV). One study found that abacavir can impair the T-cell response to an EBV epitope in individuals with a specific HLA allele, but this is an immunomodulatory effect rather than direct antiviral activity.

-

Influenza Virus: There is no significant evidence to suggest that abacavir possesses antiviral activity against influenza virus.

Experimental Protocols

The following protocols provide a detailed methodology for key experiments used to determine the antiviral activity of nucleoside analogs like abacavir.

Protocol 1: Cell-Based Anti-HIV-1 Assay (CPE Inhibition)

This assay determines the ability of a compound to inhibit the cytopathic effect (CPE) induced by HIV-1 in a susceptible cell line.

Materials:

-

MT-4 cells (or other susceptible T-cell line)

-

HIV-1 laboratory-adapted strain (e.g., IIIB)

-

Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, antibiotics)

-

Abacavir stock solution (in DMSO or culture medium)

-

96-well microtiter plates

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Preparation: Seed MT-4 cells into a 96-well plate at a density of 2.5 x 10^4 cells per well in 100 µL of complete culture medium.

-

Compound Dilution: Prepare serial dilutions of abacavir in complete culture medium.

-

Drug Treatment: Add 100 µL of the diluted abacavir to the wells containing the cells. Include a "no drug" control (cells with medium only).

-

Virus Infection: Add 50 µL of HIV-1 at a multiplicity of infection (MOI) that causes complete CPE in 4-5 days to all wells except for the "cell control" wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

-

CPE Assessment: After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.

-

Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: HIV-1 Reverse Transcriptase (RT) Enzyme Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP or other labeled nucleotide

-

Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)

-

Abacavir triphosphate (the active form of abacavir)

-

Glass fiber filters

-

Trichloroacetic acid (TCA)

-

Scintillation counter and fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

-

Inhibitor Addition: Add varying concentrations of abacavir triphosphate to the reaction tubes. Include a "no inhibitor" control.

-

Enzyme Addition: Initiate the reaction by adding a known amount of HIV-1 RT to each tube.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding cold TCA.

-

Precipitation and Filtration: Precipitate the newly synthesized radiolabeled DNA on ice and collect it by filtering through glass fiber filters.

-

Washing: Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

-

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of RT inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Beyond its direct antiviral action, abacavir has been shown to modulate specific cellular signaling pathways, which can contribute to both its therapeutic and adverse effects.

DNA Damage Response in HTLV-1 Infected Cells

In HTLV-1-infected Adult T-cell Leukemia (ATL) cells, abacavir induces apoptosis by causing an accumulation of DNA double-strand breaks (DSBs).[5][6] This is attributed to the incorporation of abacavir into the host cell's genomic DNA during replication, leading to chain termination and stalled replication forks, which collapse and form DSBs. ATL cells often have a reduced expression of tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme, making them more susceptible to the genotoxic effects of abacavir.[5][6] This leads to the activation of the DNA damage response (DDR) pathway.

Caption: Abacavir-induced DNA damage response in HTLV-1 infected ATL cells.

Modulation of Purinergic Signaling

Recent studies suggest that abacavir can act as a positive allosteric modulator of the P2X7 receptor, a component of the purinergic signaling pathway involved in inflammation and T-cell activation. This interaction may contribute to some of the cardiovascular side effects observed with abacavir use. Abacavir itself does not directly activate the P2X7 receptor but enhances its sensitivity to its natural ligand, ATP.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacodynamics of Abacavir in an In Vitro Hollow-Fiber Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. profoldin.com [profoldin.com]

Foundational Studies on Abacavir Resistance Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abacavir (ABC) is a potent carbocyclic synthetic nucleoside analog that acts as a reverse transcriptase inhibitor (NRTI) and is a cornerstone of antiretroviral therapy (ART) for Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] Intracellularly, abacavir is converted to its active metabolite, carbovir triphosphate, which competes with deoxyguanosine triphosphate for incorporation into viral DNA by the HIV-1 reverse transcriptase (RT).[1] The incorporation of carbovir triphosphate results in chain termination due to the lack of a 3'-hydroxyl group, thus halting viral replication.[1] However, the efficacy of abacavir can be compromised by the emergence of drug resistance mutations in the viral RT. This guide provides an in-depth overview of the foundational studies that have elucidated the primary mutations conferring abacavir resistance, their biochemical mechanisms, and the experimental methodologies used to characterize them.

Core Abacavir Resistance Mutations

In vitro and in vivo studies have identified four key mutations in the HIV-1 reverse transcriptase that are primarily selected by abacavir monotherapy: K65R, L74V, Y115F, and M184V .[2][3] The presence of these mutations, either alone or in combination, can significantly reduce the susceptibility of HIV-1 to abacavir.

Quantitative Analysis of Abacavir Resistance

The level of resistance conferred by specific mutations is typically quantified as a fold-change in the 50% inhibitory concentration (IC₅₀) compared to wild-type virus. The following tables summarize key quantitative data from foundational studies.

Table 1: Fold Resistance to Abacavir Conferred by Single and Double Mutations

| Mutation(s) | Fold Increase in IC₅₀ (Abacavir) | Reference(s) |

| K65R | >3.5 | [4] |

| L74V | 2.0 - 4.0 | [2] |

| Y115F | 2.0 - 3.0 | [2] |

| M184V | 2.0 - 5.0 | [3][5] |

| E44D + V118I | Low-level increase | [2] |

| E44D + M184V | Low-level resistance | [2] |

| V118I + M184V | Low-level resistance | [2] |

| E44D + V118I + M184V | Low-level resistance | [2] |

Table 2: Impact of Zidovudine (ZDV) and Lamivudine (3TC) Resistance Mutations on Abacavir Susceptibility

| Background Mutations | Additional Mutation(s) | Fold Increase in IC₅₀ (Abacavir) | Reference(s) |

| Zidovudine Resistance (TAMs) | - | Low-level resistance | [2] |

| Zidovudine Resistance (TAMs) | M184V | Synergistic increase (doubled resistance) | [2] |

| Zidovudine Resistance (TAMs) | E44D + V118I | No further increase | [2] |

Note: TAMs (Thymidine Analog Mutations) typically include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E.[5] The combination of M184V with TAMs has been shown to lead to high-level abacavir resistance.[2]

Experimental Protocols

The characterization of abacavir resistance mutations has relied on a combination of virological, biochemical, and molecular biology techniques.

Genotypic Resistance Testing

Objective: To identify mutations in the HIV-1 reverse transcriptase gene from patient-derived or laboratory-passaged virus.

Methodology:

-

Viral RNA Extraction: HIV-1 RNA is extracted from plasma samples.

-

Reverse Transcription and PCR (RT-PCR): The extracted viral RNA is reverse transcribed into cDNA, followed by PCR amplification of the protease and reverse transcriptase coding regions.

-

DNA Sequencing: The amplified PCR product is sequenced using automated DNA sequencers. Population-based sequencing is common, though more sensitive methods like allele-specific PCR can detect minority variants.[6]

-

Sequence Analysis: The obtained nucleotide sequence is translated into an amino acid sequence and compared to a wild-type reference sequence (e.g., HXB2) to identify mutations.

Phenotypic Resistance Testing

Objective: To measure the in vitro susceptibility of HIV-1 isolates to abacavir.

Methodology:

-

Virus Isolation and Culture: HIV-1 is isolated from patient peripheral blood mononuclear cells (PBMCs) or generated by site-directed mutagenesis.

-

Drug Susceptibility Assay:

-

PBMCs are infected with a standardized amount of virus in the presence of serial dilutions of abacavir.

-

After a defined incubation period (typically 3-7 days), viral replication is measured by quantifying p24 antigen levels in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

-

IC₅₀ Determination: The drug concentration that inhibits viral replication by 50% (IC₅₀) is calculated. The fold-resistance is determined by dividing the IC₅₀ of the test virus by the IC₅₀ of a drug-susceptible reference virus.

Site-Directed Mutagenesis

Objective: To introduce specific mutations into a wild-type HIV-1 molecular clone to study the direct impact of those mutations on drug susceptibility.

Methodology:

-

Plasmid Template: A plasmid containing a proviral DNA clone of HIV-1 (e.g., pNL4-3) is used as a template.

-

Mutagenic Primers: PCR primers are designed to contain the desired nucleotide change(s) corresponding to the amino acid mutation of interest.

-

PCR Amplification: PCR is performed using the mutagenic primers and the plasmid template to generate a mutated plasmid.

-

Template Digestion and Transformation: The parental, non-mutated plasmid is digested with a methylation-sensitive restriction enzyme (e.g., DpnI). The remaining mutated plasmid is then transformed into competent E. coli for amplification.

-

Sequence Verification: The entire reverse transcriptase gene of the resulting plasmid is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

Virus Production: The mutated plasmid is transfected into a suitable cell line (e.g., HEK293T) to produce infectious virus particles.

Visualizations

Signaling and Resistance Pathways

Caption: Mechanism of abacavir action and resistance.

Experimental Workflow for Resistance Analysis

Caption: Workflow for genotypic and phenotypic analysis of abacavir resistance.

Structural and Mechanistic Insights into Resistance

The primary mechanism of resistance to abacavir involves the enhanced ability of the mutant reverse transcriptase to discriminate between the natural substrate (dGTP) and the active form of abacavir (carbovir triphosphate).[7]

-

K65R: The substitution of lysine (K) with arginine (R) at position 65 alters the conformation of the dNTP binding pocket.[7] This change improves the discrimination against abacavir, reducing its incorporation. The K65R mutation confers broad cross-resistance to several NRTIs, including tenofovir and didanosine.[4]

-

L74V: This mutation, located in the "fingers" subdomain of the reverse transcriptase, also affects the positioning of the template-primer and incoming nucleotide, leading to reduced abacavir susceptibility.[8]

-

M184V: This is one of the most common NRTI resistance mutations.[5] It confers high-level resistance to lamivudine and emtricitabine and low-level resistance to abacavir.[5] Mechanistically, M184V causes steric hindrance that severely impairs the incorporation of L-nucleoside analogs like lamivudine and, to a lesser extent, abacavir.[7] Interestingly, M184V can increase susceptibility to zidovudine.[3]

Conclusion

The foundational research into abacavir resistance has identified a core set of mutations in the HIV-1 reverse transcriptase that diminish the drug's antiviral activity. The interplay between these mutations, particularly in the context of combination therapy, is complex, with some combinations leading to synergistic resistance and others displaying antagonistic relationships. A thorough understanding of these resistance pathways, elucidated through the experimental protocols detailed in this guide, is critical for the development of novel antiretroviral agents and for optimizing treatment strategies for individuals living with HIV.

References

- 1. youtube.com [youtube.com]

- 2. Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resistance to nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. penta-id.org [penta-id.org]

- 5. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Low-level K65R mutation in HIV-1 reverse transcriptase of treatment-experienced patients exposed to abacavir or didanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Abacavir Dosage and Administration in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and relevant clinical trial protocols for the nucleoside reverse transcriptase inhibitor (NRTI), abacavir. The information is intended to guide researchers in designing and conducting clinical studies involving this antiretroviral agent.

Quantitative Data Summary

The following tables summarize the key quantitative data related to abacavir dosage, administration, and pharmacokinetic parameters as observed in various clinical settings.

Table 1: Recommended Abacavir Dosage in Clinical Trials

| Population | Dosing Regimen | Formulation | Special Considerations |

| Adults & Adolescents (≥25 kg) | 300 mg twice daily OR 600 mg once daily | Tablets or Oral Solution | In combination with other antiretroviral agents. |

| Pediatrics (≥3 months) | 8 mg/kg twice daily (Max 300 mg/dose) OR 16 mg/kg once daily (Max 600 mg/day) | Oral Solution or Tablets (weight-dependent) | Once-daily dosing is generally recommended for children who can take tablets.[1][2] |

| Pediatrics (14 to <20 kg) | 150 mg twice daily OR 300 mg once daily | Tablets | Scored tablets may be used.[3] |

| Pediatrics (20 to <25 kg) | 150 mg in the morning and 300 mg in the evening OR 450 mg once daily | Tablets | [3] |

| Mild Hepatic Impairment (Child-Pugh Class A) | 200 mg twice daily | Oral Solution | Abacavir is contraindicated in moderate to severe hepatic impairment.[3] |

| Renal Impairment | No dosage adjustment required | N/A | Abacavir is primarily metabolized by the liver.[3][4] |

Table 2: Pharmacokinetic Parameters of Abacavir

| Parameter | Value | Notes |

| Bioavailability | ~83% | Rapidly absorbed after oral administration.[4] |

| Time to Peak Plasma Concentration (Tmax) | 0.63 - 1 hour | [4] |

| Plasma Protein Binding | ~50% | [4] |

| Elimination Half-life | ~1.5 hours | [5] |

| Metabolism | Hepatic via alcohol dehydrogenase and glucuronidation | Less than 2% is excreted unchanged in the urine.[4] |

| Effect of Food | No significant effect on exposure | Can be administered with or without food.[4] |

Experimental Protocols

This section outlines detailed methodologies for key experiments and procedures in clinical trials involving abacavir.

Protocol for a Phase III, Randomized, Double-Blind, Multicenter Study

Objective: To evaluate the efficacy and safety of a once-daily 600 mg abacavir regimen compared to a twice-daily 300 mg abacavir regimen, both in combination with other antiretroviral agents, in treatment-naive HIV-1 infected adults.

2.1.1. Subject Recruitment and Eligibility Criteria

-

Inclusion Criteria:

-

Adults aged 18 years or older.

-

Confirmed HIV-1 infection.

-

Antiretroviral treatment-naive.

-

HIV-1 RNA >1,000 copies/mL.

-

CD4+ cell count >50 cells/mm³.

-

Negative for the HLA-B*5701 allele.

-

Willing and able to provide written informed consent.[4]

-

-

Exclusion Criteria:

-

History of hypersensitivity to abacavir or any other component of the study medications.

-

Active opportunistic infection.

-

Pregnancy or breastfeeding.

-

Significant hepatic or renal impairment.

-

Use of any investigational drug within 30 days of screening.

-

2.1.2. Informed Consent Procedure

-

The investigator or a qualified designee will fully explain the nature and purpose of the study, the procedures involved, potential risks and benefits, and the subject's rights to the potential participant.

-

The potential participant will be provided with a copy of the Informed Consent Form to read and review.

-

Sufficient time will be provided for the participant to ask questions and consider participation.

-

If the participant agrees to participate, they will sign and date the Informed Consent Form before any study-related procedures are performed.

2.1.3. Study Drug Administration

-

Group A: Abacavir 600 mg tablet once daily, plus a matching placebo tablet once daily.

-

Group B: Abacavir 300 mg tablet twice daily.

-

All participants will also receive a background regimen of lamivudine and efavirenz.

-

Study medication will be dispensed at each study visit. Adherence will be monitored through pill counts.

2.1.4. Schedule of Assessments

| Assessment | Screening | Baseline (Day 1) | Week 4 | Week 8 | Week 16 | Week 24 | Week 48 |

| Informed Consent | X | ||||||

| Medical History & Physical Exam | X | X | X | X | X | X | X |

| HLA-B*5701 Screening | X | ||||||

| HIV-1 RNA (Viral Load) | X | X | X | X | X | X | X |

| CD4+ Cell Count | X | X | X | X | |||

| Hematology & Blood Chemistry | X | X | X | X | X | X | X |

| Urinalysis | X | X | X | X | |||

| Adverse Event Monitoring | X | X | X | X | X | X | |

| Pharmacokinetic Sampling | X (pre-dose, 1, 2, 4, 6, 8, 12h post-dose) | X |

2.1.5. Pharmacokinetic Analysis: Measurement of Abacavir Plasma Concentration by HPLC

Objective: To determine the pharmacokinetic profile of abacavir in plasma samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV or MS/MS detection.[1][5][6]

-

Mobile phase (e.g., ammonium acetate:acetonitrile).[6]

-

Internal standard (e.g., tenofovir).[6]

-

Human plasma.

-

Reagents for liquid-liquid extraction (e.g., ethyl acetate-diethyl ether).[1]

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 500 µL of human plasma, add 50 µL of the internal standard solution.

-

Add 3 mL of the extraction solvent.

-

Vortex for 1 minute.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

HPLC Analysis:

-

Inject 20 µL of the reconstituted sample into the HPLC system.

-

Run the analysis using the specified chromatographic conditions (e.g., flow rate, column temperature, detection wavelength).[5]

-

Quantify the abacavir concentration by comparing the peak area ratio of abacavir to the internal standard against a standard curve.

-

2.1.6. Statistical Analysis Plan

-

The primary efficacy endpoint will be the proportion of subjects with HIV-1 RNA <50 copies/mL at Week 48.

-

The primary analysis will be an intent-to-treat analysis.

-

Secondary endpoints will include the change from baseline in CD4+ cell count, the incidence of adverse events, and pharmacokinetic parameters.

-

Statistical comparisons between the two treatment groups will be performed using appropriate statistical tests (e.g., Chi-squared test for proportions, t-test for continuous variables).

Visualizations

Intracellular Activation of Abacavir

The following diagram illustrates the intracellular metabolic pathway that activates abacavir to its pharmacologically active form, carbovir triphosphate.

Caption: Intracellular phosphorylation cascade of abacavir to its active triphosphate metabolite.

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the major steps in a clinical trial designed to assess the pharmacokinetics of abacavir.

Caption: Workflow for an abacavir pharmacokinetic clinical trial.

References

Application Notes and Protocols for the Quantification of Abacavir in Human Plasma

Introduction

Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) integral to the treatment of Human Immunodeficiency Virus (HIV) infection. Therapeutic drug monitoring of abacavir in plasma is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing potential toxicities. This document provides detailed application notes and protocols for the quantification of abacavir in human plasma using various analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methodologies are intended for researchers, scientists, and professionals involved in drug development and clinical pharmacology.

Analytical Methods Overview

Several analytical methods have been developed and validated for the quantification of abacavir in biological matrices. The choice of method often depends on the required sensitivity, selectivity, and sample throughput.

-

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique offers a cost-effective and reliable method for abacavir quantification. While generally less sensitive than mass spectrometry-based methods, it is suitable for pharmacokinetic studies where plasma concentrations are expected to be within the higher nanogram per milliliter range.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Recognized for its high sensitivity and selectivity, LC-MS/MS is the gold standard for bioanalytical assays. It allows for the accurate quantification of abacavir even at very low concentrations, making it ideal for studies requiring high analytical sensitivity. This method is particularly advantageous for its short analysis time and high throughput capabilities.[1][2]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Abacavir Quantification

This protocol describes a rapid and sensitive LC-MS/MS method for the determination of abacavir in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction) [1][2][3]

-

Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-

Add 100 µL of an internal standard solution (e.g., Granisetron or Tenofovir).[1][4][5]

-

Vortex the mixture for 10 seconds.

-

Add 2 mL of an extraction solvent mixture (e.g., ethyl acetate and dichloromethane, 90:10 v/v).[1][2][3]

-

Vortex for 3 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an aliquot (e.g., 2 µL) into the LC-MS/MS system.[3]

2. Chromatographic Conditions

-

HPLC System: Agilent 1200 series or equivalent

-

Column: Gemini C18 (150 mm × 4.6 mm, 5 µm particle size)[1][2][3]

-

Mobile Phase: Isocratic elution with a suitable mobile phase composition (e.g., a mixture of an aqueous buffer like ammonium acetate and an organic modifier like acetonitrile).[4][5]

-

Column Temperature: Ambient

-

Injection Volume: 2 µL[3]

3. Mass Spectrometric Conditions [1][2]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 3000)

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Source Parameters: Optimized for maximum signal intensity (e.g., Nebulizer Gas, Heater Gas, Ion Spray Voltage, Temperature).

Protocol 2: UPLC-MS/MS Method for Abacavir Quantification

This protocol utilizes Ultra-Performance Liquid Chromatography for faster analysis times and improved resolution.

1. Sample Preparation (Protein Precipitation) [6]

-

Pipette 50 µL of human plasma into a clean microcentrifuge tube.

-

Add 100 µL of an internal standard solution prepared in acetonitrile.

-

Vortex for 10 seconds to precipitate plasma proteins.

-

Centrifuge at 10,000 × g for 10 minutes.

-

Transfer 100 µL of the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in an appropriate volume of water (e.g., 50 µL for a high concentration range or 400 µL for a low concentration range).

-

Inject 6 µL of the reconstituted sample into the UPLC-MS/MS system.

2. Chromatographic Conditions [6]

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Column: Waters CORTECS T3 (2.1 x 100 mm, 1.6 µm)

-

Mobile Phase: A gradient mixture of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: Optimized for the UPLC system.

-

Column Temperature: Controlled, e.g., 40°C.

-

Injection Volume: 6 µL

3. Mass Spectrometric Conditions

-

Mass Spectrometer: A sensitive triple quadrupole mass spectrometer.

-

Ion Source: ESI in positive ion mode.

-

Scan Type: MRM.

-

MRM Transitions: Specific transitions for abacavir and the chosen internal standard should be optimized.

Protocol 3: HPLC-UV Method for Abacavir Quantification

1. Sample Preparation (Liquid-Liquid Extraction) [7]

-

To 1 mL of plasma, add an internal standard.

-

Perform a liquid-liquid extraction using a mixture of ethyl acetate-diethyl ether.[7]

-

Evaporate the organic layer and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions [8]

-

HPLC System: Standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of 0.01N Potassium di-hydrogen phosphate (pH 3.5) and Acetonitrile (70:30 v/v).[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 30°C.[8]

Data Presentation: Quantitative Method Parameters

The following tables summarize the key quantitative parameters of the described analytical methods for abacavir in human plasma, providing a basis for method selection and comparison.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value | Reference |

| Linearity Range | 29.8 - 9318 ng/mL | [1][2][3] |

| Lower Limit of Quantification (LLOQ) | 20 ng/mL | [4][5] |

| Accuracy | 90.3 - 104.8 % | [4][5] |

| Precision (CV%) | 2.1 - 4.3 % | [4][5] |

| Mean Recovery | 86.8 % | [1][2][3] |

| Analysis Time | 2.0 min | [1][2][3] |

Table 2: UPLC-MS/MS Method Parameters

| Parameter | Value | Reference |

| Linearity Range | 1 - 250 ng/mL & 100 - 5000 ng/mL | [6] |

| Trueness | 89.7 - 104.1 % | [6] |

| Precision (CV%) | < 15 % | [6] |

| Analysis Time | 7.5 min | [6] |

Table 3: HPLC-UV Method Parameters

| Parameter | Value | Reference |

| Linearity Range | 50 - 2500 ng/mL | [7] |

| Lower Limit of Quantification (LLOQ) | 220 ng/mL | [8] |

| Accuracy | < -5.2 % deviation | [7] |

| Precision (CV%) | < 8.1 % | [7] |

| Extraction Recovery | > 94.3 % | [7] |

| Analysis Time | 10 min | [7] |

Visualizations

Caption: General experimental workflow for abacavir quantification in plasma.

Caption: Comparison of analytical methods for abacavir quantification.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Development and validation of a selective and rapid LC-MS-MS method for the quantification of abacavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method to quantify antiretroviral drug concentrations in human plasma for therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing Abacavir Susceptibility in HIV Isolates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) that plays a crucial role in combination antiretroviral therapy (cART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] As with other antiretroviral agents, the emergence of drug resistance can compromise the efficacy of abacavir-containing regimens. Therefore, accurate assessment of abacavir susceptibility in HIV isolates is essential for guiding clinical management and for the development of new antiretroviral drugs.

This document provides detailed laboratory protocols for assessing abacavir susceptibility using both genotypic and phenotypic assays. These methods are critical for identifying resistance-associated mutations and for directly measuring the extent of viral resistance to abacavir.

Mechanism of Action and Resistance to Abacavir

Abacavir is a synthetic carbocyclic nucleoside analog of guanosine. Intracellularly, it is phosphorylated by cellular enzymes to its active metabolite, carbovir triphosphate (CBV-TP). CBV-TP competitively inhibits the HIV-1 reverse transcriptase (RT) enzyme and acts as a chain terminator when incorporated into the growing viral DNA chain, thus preventing viral replication.

Resistance to abacavir is primarily associated with the selection of specific mutations in the RT-coding region of the pol gene. The key mutations known to confer resistance to abacavir include K65R, L74V, Y115F, and M184V.[1][2] The presence of multiple thymidine analog mutations (TAMs) can also contribute to reduced abacavir susceptibility.

Caption: Mechanism of abacavir action and resistance.

Section 1: Genotypic Assays for Abacavir Susceptibility

Genotypic assays identify mutations in the HIV-1 pol gene that are known to be associated with resistance to abacavir. This is typically achieved by sequencing the reverse transcriptase region of the pol gene.

Application Note

Genotypic testing is the most widely used method for assessing antiretroviral drug resistance in clinical practice.[3][4][5] It is generally preferred over phenotypic testing due to its lower cost, faster turnaround time, and greater sensitivity in detecting mixtures of wild-type and resistant viruses.[4] The results of genotypic assays are interpreted by comparing the patient's viral sequence to a reference sequence and identifying known resistance-associated mutations. Databases such as the Stanford University HIV Drug Resistance Database are essential tools for interpreting the clinical significance of identified mutations.[6]

Experimental Protocol: Sanger Sequencing of HIV-1 Reverse Transcriptase

This protocol outlines the steps for genotypic analysis of the HIV-1 reverse transcriptase gene from plasma samples using conventional Sanger sequencing.

Caption: Workflow for HIV-1 genotypic resistance testing.

1.2.1. Materials

-

Blood collection tubes (EDTA)

-

Refrigerated centrifuge

-

QIAamp Viral RNA Mini Kit (Qiagen) or similar

-

One-step RT-PCR kit with a high-fidelity polymerase

-

HIV-1 pol gene specific primers

-

Thermocycler

-

PCR product purification kit

-

BigDye™ Terminator v3.1 Cycle Sequencing Kit (Applied Biosystems)

-

Sequencing product purification kit

-

Applied Biosystems 3730xl DNA Analyzer or similar

-

Sequence analysis software

1.2.2. Protocol

Step 1: Plasma Sample Collection and Processing

-

Collect whole blood in EDTA tubes.

-

Within 6 hours of collection, centrifuge the blood at 800-1600 x g for 20 minutes at room temperature to separate plasma.[7]

-

Carefully aspirate the plasma and transfer it to sterile cryovials in aliquots.

-

Store plasma at -80°C until use. Avoid repeated freeze-thaw cycles.[7]

Step 2: Viral RNA Extraction

-

Thaw frozen plasma samples on ice.

-

Extract viral RNA from 140 µL to 1 mL of plasma using the QIAamp Viral RNA Mini Kit according to the manufacturer's instructions.[8][9][10][11][12][13] A higher input volume can increase the yield from samples with low viral loads.

-

Elute the viral RNA in 50-60 µL of the provided elution buffer.

Step 3: RT-PCR Amplification of the pol Gene

-

Prepare a master mix for the one-step RT-PCR reaction. The reaction should contain a final concentration of specific forward and reverse primers for the reverse transcriptase region of the pol gene.

-

Add 5-10 µL of the extracted viral RNA to the master mix.

-

Perform the RT-PCR using a thermocycler with the following cycling conditions (example):

-

Reverse Transcription: 50°C for 30 minutes

-

Initial Denaturation: 95°C for 15 minutes

-

40 cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 55-60°C for 30 seconds (optimize based on primers)

-

Extension: 72°C for 1.5 minutes

-

-

Final Extension: 72°C for 10 minutes

-

-

Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a DNA fragment of the expected size.

Step 4: PCR Product Purification

-

Purify the amplified PCR product to remove unincorporated dNTPs and primers using a commercially available PCR purification kit, following the manufacturer's protocol.

Step 5: Cycle Sequencing

-

Prepare a cycle sequencing reaction using the BigDye™ Terminator v3.1 Cycle Sequencing Kit.

-

For each sample, prepare two reactions, one with the forward primer and one with the reverse primer.

-

Add the purified PCR product as the template.

-

Perform cycle sequencing in a thermocycler with conditions such as:

-

Initial Denaturation: 96°C for 1 minute

-

25 cycles of:

-

Denaturation: 96°C for 10 seconds

-

Annealing: 50°C for 5 seconds

-

Extension: 60°C for 4 minutes

-

-

Step 6: Sequencing Product Purification

-

Purify the cycle sequencing products to remove unincorporated dye terminators. This can be done using methods such as ethanol/EDTA precipitation or column-based purification kits.

Step 7: Capillary Electrophoresis

-

Resuspend the purified sequencing products in Hi-Di™ Formamide.

-

Denature the samples at 95°C for 5 minutes and then place on ice.

-

Load the samples onto an Applied Biosystems 3730xl DNA Analyzer or a similar capillary electrophoresis instrument.

-

Run the samples using the appropriate module for sequencing.

Step 8: Data Analysis and Interpretation

-

Assemble the forward and reverse sequences for each sample using sequence analysis software to generate a consensus sequence.

-

Align the consensus sequence to a wild-type HIV-1 reference sequence (e.g., HXB2).

-

Identify amino acid mutations in the reverse transcriptase region.

-

Submit the list of mutations to the Stanford University HIV Drug Resistance Database (HIVdb) for interpretation of abacavir susceptibility and resistance to other NRTIs. The database provides a penalty score for each drug based on the identified mutations.

Quality Control

-

Include a positive control (HIV-1 RNA with known mutations) and a negative control (nuclease-free water) in each batch of samples for RNA extraction, RT-PCR, and sequencing.

-

Ensure the viral load of the plasma sample is at least 500-1000 copies/mL for successful amplification.[4]

-

Review the sequencing chromatograms for quality, looking for clean peaks and minimal background noise.

Section 2: Phenotypic Assays for Abacavir Susceptibility

Phenotypic assays directly measure the ability of an HIV isolate to replicate in the presence of different concentrations of an antiretroviral drug. The result is typically reported as the drug concentration that inhibits viral replication by 50% (IC50).

Application Note

Phenotypic testing is considered the gold standard for determining drug susceptibility as it provides a direct biological measure of resistance.[14] It is particularly useful in cases with complex mutation patterns where the genotypic prediction of resistance may be uncertain.[15] The PhenoSense® assay is a commercially available phenotypic test that is widely used.[14]

Experimental Protocol: Recombinant Virus Phenotypic Assay (e.g., PhenoSense®)

This protocol provides a general overview of the steps involved in a recombinant virus phenotypic assay.

Caption: Workflow for a recombinant virus phenotypic assay.

2.2.1. Materials

-

Patient plasma with a viral load ≥500 copies/mL

-

Viral RNA extraction kit

-

RT-PCR reagents and primers for the protease (PR) and reverse transcriptase (RT) regions of the pol gene

-

An HIV-1 vector that is deficient in PR and RT and contains a reporter gene (e.g., luciferase)

-

Competent bacterial cells for cloning

-

Plasmid purification kit

-

Mammalian cell line for transfection (e.g., HEK293T)

-

Transfection reagent

-

Target mammalian cell line for infection (e.g., MT-2 or a similar CD4+ cell line)

-